4-(Piperidin-4-yl)isoquinoline dihydrochloride
Description
4-(Piperidin-4-yl)isoquinoline dihydrochloride is a bicyclic heteroaromatic compound featuring a piperidine ring fused to an isoquinoline scaffold. Its molecular formula is C₁₃H₁₅Cl₂N₂, with a molecular weight of 276.18 g/mol (approximated for the free base + 2HCl). The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research . The piperidine moiety provides conformational flexibility, while the isoquinoline core enables π-π stacking interactions, critical for binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-piperidin-4-ylisoquinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-2-4-13-12(3-1)9-16-10-14(13)11-5-7-15-8-6-11;;/h1-4,9-11,15H,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLZMNIJWPTJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC3=CC=CC=C32.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)isoquinoline dihydrochloride typically involves the reaction of isoquinoline with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)isoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
4-(Piperidin-4-yl)isoquinoline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Comparative Analysis
Key Structural Analogs
6-(Piperidin-4-yl)isoquinoline Dihydrochloride
- Molecular Formula : C₁₃H₁₅Cl₂N₂
- CAS : 2140866-96-0
- Key Difference: The piperidine substituent is attached at the 6-position of the isoquinoline ring instead of the 4-position.
4-(Piperidin-4-yl)pyridine Dihydrochloride
- Molecular Formula : C₉H₁₃Cl₂N
- CAS : 89315-56-0
- Key Difference: Replaces the isoquinoline scaffold with a pyridine ring. The reduced aromaticity and smaller ring system decrease hydrophobicity and may limit interactions with hydrophobic enzyme pockets .
5-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility | Key Functional Groups |
|---|---|---|---|---|
| 4-(Piperidin-4-yl)isoquinoline diHCl | 276.18 | 2.1 | Moderate | Piperidine, Isoquinoline, HCl |
| 6-(Piperidin-4-yl)isoquinoline diHCl | 276.18 | 2.3 | Moderate | Piperidine, Isoquinoline, HCl |
| 4-(Piperidin-4-yl)pyridine diHCl | 202.08 | 1.5 | High | Piperidine, Pyridine, HCl |
| 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 161.20 | 1.8 | Low | Ketone, Dihydroisoquinoline |
Notes:
- The dihydrochloride salts generally exhibit higher solubility than their free bases.
- LogP values suggest that 4-(Piperidin-4-yl)isoquinoline dihydrochloride is more lipophilic than its pyridine analog, favoring membrane permeability .
Isoquinoline Sulfonamides (e.g., H7, H8, H9)
- Mechanism : Inhibit protein kinase C (PKC) via competitive binding to the ATP site.
- Comparison: H7 (1-(5-isoquinoline sulfonyl)-2-methylpiperazine diHCl): Higher PKC inhibition (IC₅₀ = 6 μM) due to the isoquinoline-piperazine scaffold. However, the lack of a sulfonamide group may reduce binding affinity .
4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride
- Applications : Used in neurological and metabolic disorder research.
- Key Difference: The oxazepane ring introduces an additional oxygen atom, enhancing hydrogen-bonding capacity but reducing rigidity compared to the isoquinoline core .
Biological Activity
4-(Piperidin-4-yl)isoquinoline dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 303.2 g/mol. The structure features an isoquinoline moiety linked to a piperidine ring, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit Class I PI3-kinase enzymes, particularly the PI3K-α isoform, which is implicated in various malignancies. The compound demonstrated selective inhibition against specific kinases, suggesting its potential as a targeted cancer therapy .
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Various cancer cell lines | 0.5 - 5 | PI3K inhibition | |
| HL-60 (leukemia) | 1.2 | Apoptosis induction |
Antifungal Activity
In vitro studies have shown that this compound possesses antifungal properties against several strains of Candida and Aspergillus. The mechanism involves the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes. Notably, compounds with longer alkyl chains at the piperidine nitrogen exhibited enhanced antifungal activity .
Table 2: Antifungal Activity Against Selected Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Candida albicans | 0.25 µg/mL | Fungicidal |
| Aspergillus niger | 0.5 µg/mL | Fungistatic |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and fungal growth.
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : In fungi, it disrupts ergosterol synthesis, compromising cell membrane integrity.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. Administration led to significant tumor regression compared to control groups, underscoring its potential as a therapeutic agent . Another study focused on its antifungal effects, demonstrating effective inhibition against resistant strains of Candida, which are often challenging to treat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
